molecular formula C24H18ClIN2S B1263060 2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide

2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide

Cat. No. B1263060
M. Wt: 528.8 g/mol
InChI Key: DSIFMINXCSHZPQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

FUN-1 is halogenated cyanine compound that binds nucleic acids. It has a role as a fluorochrome. It is an organic iodide salt and a cyanine dye.

Scientific Research Applications

1. Use in Yeast Cell Viability Studies

2-Chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide, also known as FUN-1, is a fluorescent dye utilized in yeast and fungal research. It is significant for monitoring cell viability in laboratories and for assaying active fungal infections in clinical settings. When the plasma membrane of fungal cells is intact, they internalize FUN-1, exhibiting diffuse green cytosolic fluorescence. In metabolically active cells, FUN-1 is transported to the vacuole and forms red cylindrical intravacuolar structures (CIVS), indicating cell viability. This property makes it a useful tool in viability assessments of yeast and fungi (Essary & Marshall, 2009).

2. Applications in X-Ray Diffraction Studies

This compound's analogs have been studied using X-ray diffraction techniques, which are critical for understanding the molecular structure and stereochemistry of various chemical compounds. These studies provide detailed insights into the arrangement of atoms within the molecule, which is essential for applications in material science and pharmaceutical research (Kălmăn et al., 1986).

3. Role in Synthesis of Functionalized Compounds

The chemical structure of 2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide is leveraged in the synthesis of various functionalized compounds. These synthesized compounds have potential applications in diverse fields, including medicinal chemistry and material science. The synthesis process often involves reactions with different esters and results in the formation of novel compounds with distinct structural and chemical properties (Yavari et al., 2017).

4. Catalytic Applications

Derivatives of 2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide are used in catalytic processes. These compounds serve as catalysts in various chemical reactions, enhancing the efficiency and selectivity of these processes. Such applications are crucial in the development of new synthetic methods in organic chemistry (Tubaro et al., 2005).

5. Involvement in Antimicrobial and Cytotoxicity Studies

Compounds derived from 2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide have been evaluated for their antimicrobial and cytotoxic properties. These studies are significant in the field of drug discovery and development, particularly for identifying new therapeutic agents with potential applications in treating infections and cancer (Patel et al., 2009).

properties

Product Name

2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide

Molecular Formula

C24H18ClIN2S

Molecular Weight

528.8 g/mol

IUPAC Name

(2Z)-2-[(2-chloro-1-phenylquinolin-1-ium-4-yl)methylidene]-3-methyl-1,3-benzothiazole;iodide

InChI

InChI=1S/C24H18ClN2S.HI/c1-26-21-13-7-8-14-22(21)28-24(26)16-17-15-23(25)27(18-9-3-2-4-10-18)20-12-6-5-11-19(17)20;/h2-16H,1H3;1H/q+1;/p-1

InChI Key

DSIFMINXCSHZPQ-UHFFFAOYSA-M

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)Cl.[I-]

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)Cl.[I-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide
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2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide
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2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide
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2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide
Reactant of Route 5
2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide
Reactant of Route 6
2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide

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